molecular formula C5H4ClIN2 B150797 2-Amino-5-chloro-3-iodopyridine CAS No. 211308-81-5

2-Amino-5-chloro-3-iodopyridine

Cat. No.: B150797
CAS No.: 211308-81-5
M. Wt: 254.45 g/mol
InChI Key: DIONPYCYVWCDIG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, characterized by the presence of amino, chloro, and iodo substituents at the 2, 5, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-chloro-3-iodopyridine can be synthesized using 2-amino-5-chloropyridine as a starting material. The synthesis involves lithiation followed by iodination. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of appropriate solvents, temperature control, and purification techniques are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in coupling reactions. These reactions often require elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 2-amino-5-chloro-3-iodopyridine, particularly in the synthesis of azaindoles. Azaindoles synthesized from this compound exhibited significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and antifungal activity against Cryptococcus neoformans. For example, one study reported inhibitory values ranging from 3.9 to 15.6 µg/ml against Cryptococcus neoformans, indicating potential for developing new antifungal agents .

Palladium-Catalyzed Reactions

The compound is also utilized in palladium-catalyzed amination reactions. Research has demonstrated that regioselective aminations can be performed on derivatives like 2-chloro-3-iodo- and 2-chloro-5-iodopyridine using anilines, which opens avenues for synthesizing complex nitrogen-containing heterocycles . This application is crucial for developing pharmaceuticals that require specific substitution patterns.

Data Table: Comparative Antimicrobial Efficacy

CompoundPathogenInhibitory Concentration (µg/ml)
Azaindole derived from this compoundPseudomonas aeruginosa7.8
Azaindole derived from this compoundCryptococcus neoformans3.9 - 15.6

Environmental Applications

The compound's properties also suggest potential applications in environmental chemistry, particularly in the development of sensors or catalysts for detecting or degrading pollutants due to its reactivity and stability under various conditions. However, specific studies focusing on these applications remain limited.

Safety and Handling Considerations

While working with this compound, safety precautions are essential due to its irritant properties. It is classified as a skin and eye irritant, necessitating protective gear during handling . Proper storage under inert gas conditions is recommended to prevent degradation.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-3-iodopyridine involves its interaction with specific molecular targets. The presence of amino, chloro, and iodo groups allows it to participate in various chemical interactions and transformations. These interactions can modulate biological pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloro-3-iodopyridine is unique due to the combination of amino, chloro, and iodo substituents. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research.

Biological Activity

2-Amino-5-chloro-3-iodopyridine is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring both chlorine and iodine substituents on the pyridine ring, enhances its reactivity and biological activity. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical formula of this compound is C5_5H4_4ClIN2_2, with a molecular weight of 220.46 g/mol. The presence of halogens (chlorine and iodine) contributes to its electrophilic character, making it a versatile reagent in organic synthesis.

Research indicates that this compound interacts with various biological targets, influencing multiple biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the bioavailability and efficacy of therapeutic agents .
  • Cellular Effects : Studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli strains, suggesting its potential use as an antimicrobial agent .

Cytotoxicity Studies

The compound's cytotoxic effects have been assessed using several cancer cell lines. Results indicate that it possesses moderate cytotoxicity, particularly against human hepatoma (HepG2) and neuroblastoma (SH-SY5Y) cells. The mechanism appears to involve oxidative stress pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in SH-SY5Y cells under oxidative stress conditions. The compound was found to reduce intracellular ROS levels and improve mitochondrial membrane potential, indicating its potential as a neuroprotective agent .
  • Drug Metabolism : Another investigation explored the role of this compound in modulating drug metabolism through cytochrome P450 inhibition. This study highlighted its significance in pharmacology, particularly concerning drug interactions.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesUnique Characteristics
5-Bromo-3-iodopyridin-2(1H)-oneBromine instead of chlorineHigher reactivity due to bromine
This compoundAmino group at position 2Enhanced solubility and biological activity
5-Chloro-2-nitropyridineNitro group instead of iodineDifferent electronic properties

The unique combination of chlorine and iodine in this compound allows for diverse functionalization possibilities, making it particularly valuable in synthetic chemistry .

Q & A

Q. What are the common synthetic routes for 2-Amino-5-chloro-3-iodopyridine, and how do reaction conditions influence yield?

Basic Research Focus
The compound is synthesized via halogenation and cross-coupling reactions. A key method involves the Sonogashira reaction , where this compound reacts with phenylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI catalysts under inert conditions . Optimizing catalyst loading (e.g., 2 mol% Pd) and base choice (e.g., triethylamine) significantly impacts yield. Alternative routes include palladium-catalyzed amination using aryl halides, where Cs₂CO₃ and BINAP ligands enhance regioselectivity in halogen-rich substrates .

Table 1: Synthetic Methods Comparison

MethodCatalyst SystemYield (%)Key Variables
Sonogashira ReactionPd(PPh₃)₂Cl₂/CuI, NEt₃75–85Temperature (80–100°C), solvent (THF)
Pd-Catalyzed AminationPd-BINAP, Cs₂CO₃80–90Ligand ratio, base strength

Q. How is the molecular structure of this compound characterized, and what crystallographic tools are essential?

Basic Research Focus
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and tautomeric forms. For example, C–N bond distances (1.308–1.353 Å) in derivatives confirm imino tautomer dominance . The ORTEP-3 GUI aids in visualizing thermal ellipsoids and intermolecular interactions (e.g., π–π stacking at 3.65 Å) .

Q. What are the key physical and spectroscopic properties of this compound?

Basic Research Focus

  • Melting Point : 133–136°C (pure form) .
  • Solubility : Moderate in polar solvents (e.g., ethanol, DMSO) but limited in water .
  • Spectroscopy : IR and NMR (¹H/¹³C) validate amine (–NH₂) and halogen (C–I) functionalities. Mass spectrometry (MS) confirms molecular ion peaks at m/z 128.56 .

Q. How can regioselective functionalization be achieved in halogenated pyridines like this compound?

Advanced Research Focus
Regioselectivity is controlled by catalyst design and substrate electronics . For instance:

  • Iodine vs. Chlorine Reactivity : Pd-catalyzed reactions favor iodopyridine due to lower C–I bond dissociation energy.
  • Ligand Effects : Bulky ligands (e.g., BINAP) direct amination to the 5-position, while smaller ligands favor 3-substitution .
    Contradictions in yield between methods (e.g., Sonogashira vs. Ullmann coupling) are resolved by analyzing steric hindrance and electronic effects of substituents .

Q. How can tautomeric forms of derivatives be analyzed experimentally and computationally?

Advanced Research Focus

  • X-ray Crystallography : Identifies dominant tautomers via bond-length analysis (e.g., imino vs. amino forms) .
  • DFT Calculations : Predict tautomer stability using Gibbs free energy comparisons. For example, imino tautomers are stabilized by 5–8 kcal/mol due to intramolecular H-bonding .

Q. What methodologies address challenges in scaling up synthesis for multigram quantities?

Advanced Research Focus
Key challenges include catalyst recovery and purification efficiency . Strategies:

  • Flow Chemistry : Reduces Pd leaching and improves reaction consistency.
  • Solvent Optimization : Switching from THF to DMF enhances solubility for column chromatography .

Q. How do intermolecular interactions influence crystal packing and material properties?

Advanced Research Focus
In derivatives, π–π interactions (3.65 Å between pyridine and benzoyl rings) and N–H⋯N hydrogen bonds (2.97 Å) dictate crystal morphology. These interactions impact solubility and thermal stability, critical for pharmaceutical co-crystal design .

Q. What safety protocols are recommended for handling this compound?

Methodological Guidance

  • Glove Selection : Use nitrile gloves with proven chemical resistance (tested via ASTM F739 standards).
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .

Properties

IUPAC Name

5-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIONPYCYVWCDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454375
Record name 2-AMINO-5-CHLORO-3-IODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211308-81-5
Record name 5-Chloro-3-iodo-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211308-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-5-CHLORO-3-IODOPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-3-iodopyridine
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Synthesis routes and methods I

Procedure details

Iodine (7.55 g; 29.73 mmol) was added to a mixture of 5-chloropyridin-2-amine (3.00 g; 22.87 mmol) and silver sulphate (9.36 g; 29.73 mmol) in ethanol (150 mL) and the mixture was stirred overnight at room temperature. The mixture was filtered over celite, washed with ethanol, and the filtrate concentrated under reduced pressure. The residue was dissolved in dichloromethane, and the solution was washed with a saturated aqueous solution of sodium thiosulphate. The organic layer was dried over magnesium sulphate, concentrated under reduced pressure and the crude material purified by flash chromatography on silica gel (eluent: 0 to 30% of ethyl acetate in heptane) to give 3.71 g (64%) of 5-chloro-3-iodopyridin-2-amine as a beige solid.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.36 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 5-chloro-pyridin-2-ylamine (51.4 g, 0.40 mol) in 2M sulfuric acid (700 mL) was treated portionwise with potassium iodate (43.7 g, 0.2 mol) and the mixture heated to 100° C. A solution of potassium iodide (36.5 g, 0.55 mol) in water (100 mL) was added dropwise over ca. 1 hour. The mixture was allowed to stir for a further 30 minutes then cooled to ambient temperature. The pH of the aqueous phase was adjusted to 8-9 and the mixture extracted with ethyl acetate (×3). The combined organic layer was washed with aqueous sodium thiosulfate solution, water and brine, dried (Na2SO4), filtered and evaporated to afford the title compound as a tan solid (86.3 g, 84%). LCMS (Method B): RT=3.76 min, M+H+=255/257. 1H NMR (400 MHz, CDCl3): 7.98 (d, J=2.3 Hz, 1H), 7.84 (d, J=2.3 Hz, 1H), 5.03 (s, 2H).
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods III

Procedure details

To a mixed solution of 2-amino-5-chloropyridine (2.6 g, 0.020 mol) in acetic acid/water (7.8 mL/1.8 mL) that cooled with ice bath, conc.sulfuric acid (0.26 mL, 4.9 mmol) was added dropwise, and then periodic acid (0.95 g, 4.2 mmol) and iodine (2.0 g, 8.0 mmol) were added. The reaction mixture was stirred at 80° C. for 6 h. Cooled to ambient temperature, the reaction mixture was poured into ice water, and neutralized by aqueous 5M sodium hydroxide solution. After removal of the precipitate by filtration, the filtrate was extracted with ethyl acetate. The organic layer was washed with saturated sodium thiosulfate solution, aqueous 1M sodium hydroxide solution and brine then dried over sodium sulfate and concentrated to afford 2-amino-5-chloro-3-iodopyridine as solid (4.4 g, y. 85%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 6.43 g of 5-chloropyridin-2-ylamine and 12.38 g of N-iodosuccinimide in 300 ml of glacial acetic acid is heated at around 55° C. for 6 hours. After returning to a temperature of approximately 20° C., the mixture is agitated for approximately 18 hours and then concentrated to dryness under reduced pressure (13 kPa). The residue is taken up with 400 ml of water; the pH of the suspension obtained is brought back to approximately 8 by adding a saturated aqueous sodium hydrogen carbonate solution. The precipitate is filter-dried, washed with water, and dried at 40° C. under reduced pressure (13 kPa) for approximately 3 hours. 12.35 g of 5-chloro-3-iodopyridin-2-ylamine are obtained in the form of a solid, the characteristics of which are as follows:
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
12.38 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Silver sulfate (3.40 g, 10.9 mmol) and 2-amino-5-chloropyridine (1 g, 7.8 mmol) was added to a solution of iodine (2.76 g, 10.9 mmol) in ethanol (50 ml) and the reaction mixture stiffed at rt for 72 h. The mixture was filtered, washed with methanol and the filtrate concentrated in vacuo. The residue was partitioned between saturated Na2S2O3 solution (50 ml) and DCM (2×50 ml). The combined organics were dried (MgSO4), concentrated in vacuo and purified by chromatography on silica gel eluting with DCM to give the title compound as a beige solid. δH (CDCl3): 4.95 (2H, br s), 7.84 (1H, d), 7.98 (1H, d).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-5-chloro-3-iodopyridine
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2-Amino-5-chloro-3-iodopyridine
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2-Amino-5-chloro-3-iodopyridine
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2-Amino-5-chloro-3-iodopyridine
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2-Amino-5-chloro-3-iodopyridine

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